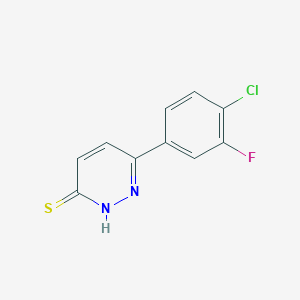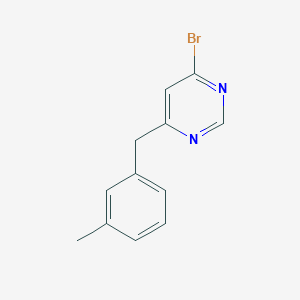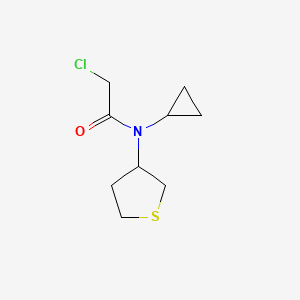
4-(ジフルオロメチル)-2,6-ジメチルニコチン酸エチル
説明
The compound “Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate” is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The “ethyl” and “difluoromethyl” groups are substituents on the nicotinic acid molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a pyridine ring (from the nicotinic acid) with ethyl, difluoromethyl, and methyl groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the difluoromethyl group and the pyridine ring. Difluoromethyl groups are often involved in various types of reactions, including electrophilic, nucleophilic, and radical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the difluoromethyl group and the pyridine ring. For example, the difluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .科学的研究の応用
後期段階ジフルオロメチル化
この化合物は、後期段階ジフルオロメチル化、すなわち複雑な分子にジフルオロメチル基を導入するプロセスで使用されます 。この技術は、特に医薬品化学において、フッ素原子の導入が化合物の生物活性を大幅に変えることができるため、価値があります。ジフルオロメチル基は、代謝安定性を向上させ、体内の分布を変え、生物学的標的との相互作用を調節することができます。
求電子フッ素化
4-(ジフルオロメチル)-2,6-ジメチルニコチン酸エチルは、求電子フッ素化反応における試薬として役立ちます 。これらの反応は、生物活性化合物のフッ素化アナログを合成するために重要です。フッ素の電気陰性度は、多くの場合、これらのアナログの標的への結合親和性を高め、強力な治療薬にします。
創薬と開発
創薬において、ジフルオロメチル基の導入は、薬物候補の有効性と選択性を高めるための戦略的修飾となる可能性があります 。ジフルオロメチル基の独特の特性、例えば疎水性と水素結合を形成する能力は、薬物と受容体の相互作用を改善するために利用することができます。
分子ドッキング研究
分子ドッキング研究では、4-(ジフルオロメチル)-2,6-ジメチルニコチン酸エチルを使用して、生物学的標的との結合相互作用を調べることができます 。これらの研究は、ジフルオロメチル基の付加などの構造修飾が、化合物の受容体に対する親和性と特異性にどのように影響するかを理解するのに役立ちます。
密度汎関数理論(DFT)解析
DFT計算は、4-(ジフルオロメチル)-2,6-ジメチルニコチン酸エチルを含む分子の電子構造と反応性を予測するために実行できます 。これらの解析は、観察された反応性パターンを合理化し、所望の特性を持つ新しい化合物を設計するために不可欠です。
フッ素化生体分子の合成
この化合物は、タンパク質などの大きな生体分子にジフルオロメチル基を部位特異的に導入するために使用できます 。この用途は、化学生物学の分野において画期的であり、生体分子の精密な修飾が可能になり、生物学的調査や治療目的のための新しいプローブの開発につながる可能性があります。
作用機序
Target of Action
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a chemical compound that is likely to be used in the development of pesticides . The primary targets of this compound are likely to be pests such as mites . These organisms have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic . They have strong reproductive ability, and can quickly develop resistance .
Pharmacokinetics
It is suggested that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules
Result of Action
It is suggested that the compound exhibits excellent bioactivity, indicating that it may have significant effects on its targets .
Action Environment
It is known that the environmental fate, transport, and degradation of similar compounds can have a significant impact on their effectiveness
将来の方向性
生化学分析
Biochemical Properties
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The difluoromethyl group in the compound can act as a hydrogen bond donor and acceptor, which allows it to interact with various biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant properties.
Cellular Effects
The effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation . For example, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate has been found to upregulate the expression of genes encoding antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Molecular Mechanism
At the molecular level, Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate can result in sustained upregulation of antioxidant enzymes, suggesting potential long-term benefits in reducing oxidative stress.
Dosage Effects in Animal Models
The effects of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that retain biological activity. These metabolites can further interact with cellular pathways, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects.
Subcellular Localization
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate exhibits specific subcellular localization patterns that are crucial for its activity . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity by upregulating the expression of mitochondrial antioxidant enzymes.
特性
IUPAC Name |
ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGVCQJEAGGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
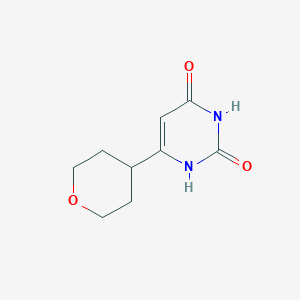
![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)


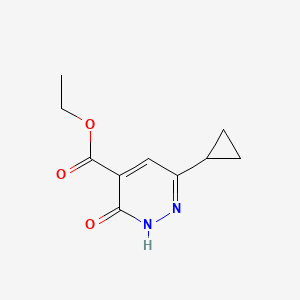
![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)
